N-cinnamylvaline

Description

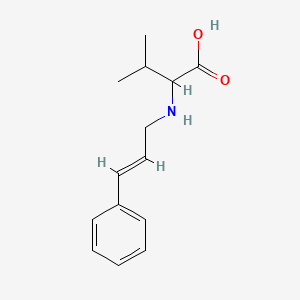

N-Cinnamylvaline is a synthetic amino acid derivative where a cinnamyl group (C₆H₅-CH₂-CH₂-) is attached to the nitrogen atom of valine, a branched-chain aliphatic amino acid. This modification introduces an aromatic moiety, significantly altering the compound's physicochemical and biological properties compared to valine. The cinnamyl group likely enhances lipophilicity, influencing membrane permeability and metabolic stability, making it relevant in drug design and chiral synthesis .

Properties

IUPAC Name |

3-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(2)13(14(16)17)15-10-6-9-12-7-4-3-5-8-12/h3-9,11,13,15H,10H2,1-2H3,(H,16,17)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKXHHHEIEDHS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)NC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cinnamylvaline can be synthesized through a series of organic reactions. One common method involves the reaction of cinnamyl chloride with valine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-cinnamylvaline undergoes various chemical reactions, including:

Oxidation: The cinnamyl group can be oxidized to form cinnamic acid derivatives.

Reduction: The double bond in the cinnamyl group can be reduced to form this compound derivatives.

Substitution: The amino group in valine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Cinnamic acid derivatives.

Reduction: Saturated this compound derivatives.

Substitution: N-substituted valine derivatives.

Scientific Research Applications

N-cinnamylvaline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cinnamylvaline involves its interaction with biological targets. The cinnamyl group can interact with cellular membranes, potentially disrupting their integrity. Additionally, the compound may inhibit specific enzymes or proteins involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

Physicochemical Properties

Key Findings :

- This compound’s higher logP compared to N-methylalanine suggests better membrane permeability but lower aqueous solubility, a critical factor in pharmacokinetics.

- The ester group in N-acetyl-5-hydroxy-norvaline methyl ester improves solubility relative to this compound, though at the cost of stability .

Biological Activity

N-cinnamylvaline is a synthetic derivative of cinnamic acid, known for its diverse biological activities. This article delves into the compound's antimicrobial, anticancer, and antioxidant properties, drawing from various research studies and findings.

Overview of this compound

This compound is characterized by the presence of a cinnamyl group attached to the amino acid valine. This structural modification is believed to enhance its biological efficacy compared to its parent compounds. The biological activities of this compound can be attributed to its ability to interact with cellular targets, influencing various biochemical pathways.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antimicrobial activity against a variety of pathogenic bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, leading to cell lysis. Studies show that it can inhibit biofilm formation, which is crucial in preventing chronic infections.

Research Findings

A study evaluating the antimicrobial efficacy of several cinnamic acid derivatives, including this compound, reported minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted that this compound had an MIC comparable to other effective antimicrobial agents (Table 1).

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Cinnamic acid | 64 | Escherichia coli |

| Ethyl cinnamate | 50 | Pseudomonas aeruginosa |

Anticancer Activity

In Vitro Studies

This compound has shown promising anticancer properties in various in vitro studies. The compound's cytotoxicity was assessed using different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values indicated potent activity, particularly against MCF-7 cells (Table 2).

Case Studies

Case studies have illustrated the effectiveness of this compound in combination therapies. For instance, when used alongside conventional chemotherapeutics, enhanced apoptosis in cancer cells was observed, suggesting a synergistic effect that warrants further investigation.

Antioxidant Activity

Mechanism and Efficacy

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings

In a comparative study of various cinnamic acid derivatives, this compound exhibited strong antioxidant activity with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid (Table 3).

| Compound | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| This compound | 25 | Ascorbic Acid (50) |

| Cinnamic acid | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.